Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid
Description
Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and an acetic acid moiety. The cyclobutoxy bridge (oxygen-linked cyclobutane) distinguishes it from direct cyclobutyl analogs. This compound is primarily used in pharmaceutical research as a building block for drug candidates, leveraging the Boc group’s stability under basic conditions and its cleavage under acidic conditions for selective deprotection .
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]oxyacetic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-8(5-7)16-6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
SUFFQVADAGUVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid typically involves the following key steps:
- Formation of the cyclobutyl ring intermediate with the appropriate stereochemistry.
- Introduction of the Boc-protected amino group at the 3-position of the cyclobutyl ring.
- Attachment of the acetic acid moiety via an ether linkage to the cyclobutyl ring oxygen.
- Purification and isolation of the racemic product.
The synthesis requires careful control of stereochemistry during the cyclobutyl ring functionalization and protection steps to maintain the desired configuration.
Detailed Stepwise Preparation
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Synthesis of racemic 3-amino-cyclobutanol intermediate | Starting from cyclobutanone derivatives; amination via reductive amination or nucleophilic substitution | Formation of amino-cyclobutanol with racemic stereochemistry |
| 2 | Protection of amino group with tert-butoxycarbonyl (Boc) group | Boc anhydride (di-tert-butyl dicarbonate), base (e.g., triethylamine), solvent (e.g., dichloromethane) | Formation of Boc-protected amino-cyclobutanol |
| 3 | Etherification of the cyclobutyl hydroxyl with a suitable acetic acid derivative or equivalent | Use of chloroacetic acid or its activated ester (e.g., chloroacetyl chloride), base (e.g., NaHCO3 or K2CO3) | Formation of Boc-amino-cyclobutoxy acetic acid |
| 4 | Purification by crystallization or chromatography | Solvent systems such as ethyl acetate/hexane or methanol/water mixtures | Isolation of pure this compound |
This synthetic route ensures the incorporation of all functional groups while preserving the Boc protection until final purification.
Alternative Synthetic Routes
- Some patents describe the use of tert-butylsulfinyl amino intermediates for enhanced stereoselectivity in the amino group introduction, which may be followed by Boc protection after sulfinyl group removal.
- Other methods explore direct coupling reactions of Boc-protected amino cyclobutanols with activated acetic acid derivatives under mild conditions to improve yield and reduce side products.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield and Purity |
|---|---|---|
| Temperature | 0 °C to room temperature for Boc protection | Prevents Boc group decomposition and side reactions |
| Solvent | Dichloromethane, ethyl acetate, or THF | Solubility of intermediates and reagents |
| Base | Triethylamine or sodium bicarbonate | Neutralizes acids formed, drives reaction forward |
| Reaction Time | 1–24 hours depending on step | Longer times may increase yield but risk side reactions |
| Purification | Column chromatography or recrystallization | Essential for removing unreacted starting materials and impurities |
Fine-tuning these parameters is critical for obtaining the compound in high purity suitable for research or pharmaceutical applications.
Analytical Data Supporting Preparation
| Analysis Method | Data/Result | Purpose |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Characteristic chemical shifts confirming Boc protection and cyclobutyl structure | Structural confirmation of intermediates and final product |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 245.27 (M+H)+ | Confirms molecular weight and purity |
| Infrared Spectroscopy (IR) | Peaks at ~1700 cm⁻¹ (carbonyl), ~3300 cm⁻¹ (NH stretch) | Functional group verification |
| High-Performance Liquid Chromatography (HPLC) | Purity >95% after purification | Ensures compound suitability for further use |
These analytical techniques are routinely employed to verify the success of each synthetic step and the integrity of the final compound.
Summary Table of Preparation Methods
| Method Aspect | Description |
|---|---|
| Starting Materials | Cyclobutanone derivatives, Boc anhydride, chloroacetic acid or equivalents |
| Key Reactions | Amination, Boc protection, etherification |
| Stereochemistry Control | Racemic mixture obtained; stereoselective methods possible via sulfinyl intermediates |
| Reaction Conditions | Mild temperatures, appropriate bases, and solvents |
| Purification Techniques | Chromatography, recrystallization |
| Analytical Verification | NMR, MS, IR, HPLC |
| Typical Yield | Moderate to high (varies with method optimization) |
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The acetic acid moiety undergoes esterification with alcohols under standard acid-catalyzed or coupling reagent-mediated conditions. For example:
-
Reaction with methanol : Forms methyl 2-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetate.
Conditions : Thionyl chloride (SOCl₂) in methanol at 0–25°C for 4–6 hours.
Yield : ~85%.
| Reactant | Product | Catalyst | Yield |
|---|---|---|---|
| Methanol | Methyl ester | SOCl₂ | 85% |
| Ethanol | Ethyl ester | DCC/DMAP | 78% |
Amide Coupling Reactions
The carboxylic acid participates in amide bond formation with amines using carbodiimide-based coupling agents:
-
Example : Reaction with benzylamine using EDC/HOBt.
Conditions : Ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, 0–25°C, 12 hours .
Yield : 70–75%.
| Amine | Coupling Agent | Solvent | Product |
|---|---|---|---|
| Benzylamine | EDC/HOBt | DMF | |
| Glycine methyl ester | DCC | THF | Peptide derivative |
Deprotection of the Boc Group
The Boc-protected amine is cleaved under acidic conditions to generate a free amino group:
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .
-
Kinetics : Complete deprotection occurs within 1–2 hours with TFA at 25°C .
| Acid | Solvent | Time | Resultant Compound |
|---|---|---|---|
| TFA | DCM | 1.5 h | 2-[(1R,3R)-3-aminocyclobutoxy]acetic acid |
| HCl | Dioxane | 2 h | Hydrochloride salt |
Cyclobutane Ring Functionalization
The strained cyclobutane ring undergoes selective oxidation or ring-opening reactions:
-
Epoxidation : Reaction with m-CPBA forms an epoxide at the cyclobutane ring.
Conditions : m-Chloroperbenzoic acid (m-CPBA) in DCM, 0°C to reflux.
Yield : 60%.
| Reagent | Product | Selectivity |
|---|---|---|
| m-CPBA | Epoxide | Cis-addition |
| Ozone | Ring-opened diacid | Oxidative cleavage |
Nucleophilic Substitution at the Ether Linkage
The cyclobutyl ether can undergo cleavage under strong acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated H₂SO₄ converts the ether to a diol.
-
Alkaline Conditions : NaOH in ethanol/water cleaves the ether bond, yielding glycolic acid derivatives.
| Conditions | Product | Mechanism |
|---|---|---|
| H₂SO₄, 100°C | 1,3-Cyclobutanediol | Acid-catalyzed hydrolysis |
| NaOH, reflux | Glycolic acid | SN2 displacement |
Oxidation of the Cyclobutane Ring
The cyclobutane ring’s strain facilitates oxidation to γ-lactones or ketones:
-
With KMnO₄ : Forms a γ-lactone derivative.
-
With CrO₃ : Yields a cyclobutanone intermediate.
| Oxidizing Agent | Product | Notes |
|---|---|---|
| KMnO₄ (acidic) | γ-Lactone | Selective C-H oxidation |
| CrO₃ | Cyclobutanone | Requires anhydrous conditions |
Comparative Reactivity Table
Key reactions and their outcomes:
| Reaction Type | Reagents/Conditions | Key Product | Yield |
|---|---|---|---|
| Esterification | SOCl₂/ROH | Esters | 75–85% |
| Amide Coupling | EDC/HOBt, amine | Amides | 70–75% |
| Boc Deprotection | TFA/DCM | Free amine | >95% |
| Epoxidation | m-CPBA | Epoxide | 60% |
Scientific Research Applications
Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclobutyl Derivatives Without Oxygen Linkage
Compound: 2-((1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (CAS 1434142-05-8)
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight : 241.28 g/mol
- Key Differences: Lacks the oxygen atom in the cyclobutane linkage, resulting in a direct cyclobutyl-acetic acid connection.
- Applications : Used in peptide synthesis and as an intermediate for kinase inhibitors .
Compound: (S)-2-(Boc-amino)-2-(cyclobutyl)acetic acid
Cyclohexyl and Fluorinated Analogs
Compound: rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid (CAS 143617-91-8)
- Molecular Formula: C₁₃H₂₃NO₄
- Molecular Weight : 265.33 g/mol
- Key Differences :
- Larger cyclohexane ring increases conformational flexibility and lipophilicity.
- Higher molecular weight may reduce bioavailability compared to cyclobutane derivatives.
- Applications : Explored in metabolic disorder drug development .
Compound: (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS 394735-65-0)
- Molecular Formula: C₁₃H₂₁F₂NO₄
- Molecular Weight : 293.31 g/mol
- Key Differences: Difluoro substitution enhances metabolic stability and electronegativity. pKa = 3.94, indicating stronger acidity than non-fluorinated analogs.
- Applications : Investigated for antidiabetic activity due to its blood glucose regulatory properties .
Complex Ring Systems
Compound: (2S)-[(tert-Butoxycarbonyl)amino]-2-(3-hydroxytricyclo[3.3.1.1³⁷]dec-1-yl)acetic acid
- Molecular Formula: C₁₇H₂₇NO₅
- Molecular Weight : 325.4 g/mol
- Key Differences: Bulky tricyclic system reduces solubility but improves target binding specificity.
- Applications : Pharmaceutical toxicology reference material for complex scaffold studies .
Data Table: Structural and Property Comparison
*Estimated based on structural analogs.
Stability and Reactivity Insights
- Boc Group Stability: The Boc-protected amino group in the target compound is stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane), releasing CO₂ and tert-butanol .
- Hazardous Decomposition: Combustion produces toxic fumes (e.g., NOₓ, CO), requiring careful handling .
- Incompatibilities : Reacts with strong oxidizing agents, necessitating storage in inert environments .
Biological Activity
Rac-2-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid is a synthetic compound notable for its complex structure, which incorporates a cyclobutyl moiety, a tert-butoxycarbonyl-protected amino group, and an acetic acid functional group. The molecular formula is with a molecular weight of 229.28 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical development.
Structural Characteristics
The unique stereochemistry of this compound suggests various interactions at the molecular level, which may influence its biological activity. The cyclobutyl ring contributes to its conformational flexibility and can affect binding interactions with biological targets.
Biological Activity Overview
While specific empirical data on the biological activity of this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the cyclobutyl moiety and the amino acid framework suggests potential activities such as:
- Antimicrobial : Similar compounds have shown effectiveness against various pathogens.
- Neuroprotective : Structures akin to this compound are explored for neuroprotective effects in neurological disorders.
- Anti-inflammatory : Potential to modulate inflammatory pathways.
Comparative Analysis with Similar Compounds
The biological activity can be contextualized by comparing this compound with structurally related compounds.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid | Contains a piperidine ring | Potential neuroprotective effects |
| Rac-2-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl}acetic acid | Cyclopentane instead of cyclobutane | Different steric effects influencing activity |
| Rac-2-(1R)-3-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid | Branched chain structure | Enhanced lipophilicity may affect absorption |
This table highlights how variations in ring structure and branching can influence biological activity and pharmacokinetics.
Case Studies and Research Findings
- Synthesis and Characterization : Research has demonstrated effective synthesis methods for similar compounds, indicating that this compound can be produced reliably for further study .
- Pharmacological Studies : While direct studies on this specific compound are sparse, related compounds have undergone extensive pharmacological evaluation. For instance, compounds with similar cyclobutyl structures have been investigated for their roles as enzyme inhibitors or modulators in various biochemical pathways .
- Potential Applications : The unique structural features suggest potential applications in treating conditions such as neurodegenerative diseases or as building blocks for more complex therapeutic agents .
Q & A
Basic: What are the critical steps in synthesizing Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid?
Methodological Answer:
The synthesis typically involves three stages:
- Cyclobutane Ring Formation : Photo-induced [2+2] cycloaddition or strain-driven ring closure to generate the (1r,3r)-configured cyclobutane core.
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA in THF) .
- Carboxylic Acid Coupling : Activation of the acetic acid moiety using EDCI/HOBt or DCC, followed by coupling to the cyclobutoxy intermediate.
Key Validation : Monitor intermediates via H NMR for Boc-group integration (~1.4 ppm, singlet) and cyclobutane proton splitting patterns .
Basic: What analytical techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm stereochemistry (e.g., cyclobutane coupling constants for trans-1,3 substitution) and Boc-group integrity .
- HPLC-PDA/MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98%) and detects hydrolytic degradation of the Boc group .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H] ~317.38 g/mol, based on CHNO) .
Advanced: How to resolve enantiomers of this racemic compound for chiral studies?
Methodological Answer:
- Chiral Stationary Phase (CSP) HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Optimize temperature (25–40°C) and flow rate to separate diastereomers .
- Dynamic Kinetic Resolution (DKR) : Employ enantioselective catalysts (e.g., Ru-based complexes) during synthesis to bias the racemic mixture toward a single enantiomer .
Data Interpretation : Compare optical rotation values and circular dichroism (CD) spectra with literature standards .
Basic: What precautions are critical for handling this compound?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritation (H335) and skin corrosion (H315) .
- Storage : Store at –20°C in airtight, moisture-resistant containers (e.g., amber glass with PTFE seals) to prevent Boc-group hydrolysis .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
- Purity Reassessment : Quantify impurities (e.g., de-Boc byproducts) via LC-MS and correlate with bioactivity outliers .
- Stereochemical Confirmation : Re-analyze batches via X-ray crystallography to rule out inadvertent stereoisomer contamination .
- Assay Reproducibility : Standardize cell-based assays (e.g., fixed serum concentration, passage number) to minimize variability .
Advanced: What strategies optimize its stability in aqueous buffers for in vitro studies?
Methodological Answer:
- pH Control : Maintain buffers at pH 4–6 to slow Boc-group hydrolysis. Avoid Tris-based buffers (nucleophilic amines accelerate degradation) .
- Lyophilization : Pre-formulate with cryoprotectants (trehalose/mannitol) and lyophilize to enhance shelf life .
- Real-Time Stability Monitoring : Use accelerated stability testing (40°C/75% RH) with HPLC tracking degradation kinetics .
Basic: What are its primary applications in medicinal chemistry research?
Methodological Answer:
- Peptide Mimetics : The cyclobutoxy-Boc motif serves as a rigid scaffold for α-helix mimetics in protease inhibitor design .
- Prodrug Development : The Boc group enhances cell permeability, enabling intracellular esterase-activated drug delivery .
- Target Validation : Use as a covalent warhead in activity-based protein profiling (ABPP) to map enzyme active sites .
Advanced: How to troubleshoot low yields in coupling reactions involving this compound?
Methodological Answer:
- Activation Optimization : Replace EDCI with T3P (propylphosphonic anhydride) for higher coupling efficiency in polar aprotic solvents (e.g., DMF) .
- Side-Chain Protection : Temporarily protect the acetic acid group as a tert-butyl ester to prevent self-condensation .
- Kinetic Analysis : Use in situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
